5-Bromo-2-(chloromethyl)-1,3-benzoxazole
Overview
Description
5-Bromo-2-(chloromethyl)-1,3-benzoxazole is a compound that belongs to the class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring. Benzoxazoles are known for their diverse pharmacological activities and are used as key building blocks in organic synthesis and drug discovery .
Synthesis Analysis
The synthesis of benzoxazole derivatives often involves the functionalization of the benzoxazole nucleus. For instance, N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide is synthesized using a method that could potentially be adapted for the synthesis of 5-Bromo-2-(chloromethyl)-1,3-benzoxazole, given the structural similarities between the compounds . The synthesis of related compounds, such as 5,7-dichloro-1,3-benzoxazole derivatives, involves fusing the benzoxazole nucleus with various moieties to form heterocyclic ring systems . These methods highlight the versatility of benzoxazole chemistry in generating a wide array of substituted derivatives.
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives can be characterized using techniques such as X-ray single-crystal analysis, FT-IR spectroscopy, and quantum mechanical studies. For example, the molecular structure of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole has been determined using these methods, providing insights into the geometrical structures, atomic charges, and molecular electrostatic potential . These techniques are essential for understanding the three-dimensional arrangement of atoms in benzoxazole derivatives and can be applied to 5-Bromo-2-(chloromethyl)-1,3-benzoxazole.
Chemical Reactions Analysis
Benzoxazole derivatives can participate in various chemical reactions. For instance, 5,5'-Dimethyl-3,3'-azoisoxazole has been used as a reagent for the selective esterification of benzylic alcohols and phenols under Mitsunobu conditions . This demonstrates the reactivity of benzoxazole derivatives in the presence of azo reagents. Additionally, the synthesis of chloro and bromo substituted tetrazoles from related compounds suggests that halogenated benzoxazoles can be precursors for the synthesis of other heterocyclic compounds with potential analgesic properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives can be explored through computational studies and experimental techniques. For example, the nonlinear optical (NLO) properties, thermodynamic functions, and vibrational frequencies of benzoxazole derivatives have been investigated, revealing their potential applications in materials science . The antifungal and antimicrobial activities of certain benzoxazole derivatives also indicate their significance in medicinal chemistry . These studies provide a comprehensive understanding of the properties of benzoxazole derivatives, which can be extrapolated to 5-Bromo-2-(chloromethyl)-1,3-benzoxazole.
Scientific Research Applications
Fluorescent Probe Synthesis
5-Bromo-2-(chloromethyl)-1,3-benzoxazole derivatives have been investigated for their potential use in the synthesis of fluorescent probes. A specific derivative, 5-Bromo-2-(5′-bromo-2′-hydroxyphenyl)benzoxazole, was synthesized through the Sandmeyer reaction and demonstrated suitability for sensing specific amino compounds through fluorescent color changes, highlighting its application in chemical sensing and biological imaging technologies (J. Lee et al., 2004).
Antimicrobial and Cytotoxic Agents
Benzoxazole derivatives, including those substituted with bromo and chloro groups, have been synthesized and evaluated for their biological activities. Certain derivatives showed significant anti-inflammatory activity and cytotoxicity against specific cancer cell lines, underlining their potential in pharmaceutical research for the development of new anti-inflammatory and cancer therapeutics (Sumit Thakral et al., 2022).
Synthetic Chemistry
The reactivity of benzoxazole derivatives, including those with bromomethyl groups, offers valuable pathways in synthetic chemistry for creating novel compounds. These derivatives serve as reactive scaffolds for further chemical modifications, enabling the synthesis of a wide range of organic molecules with potential applications in various fields of chemistry and materials science (Pravin Patil, F. A. Luzzio, 2016).
Pharmaceutical Precursors
Functionally substituted benzoxazoles, including those with chloromethyl groups, are highlighted for their importance in pharmaceutical research. They serve as precursors for synthesizing a variety of benzoxazole derivatives with potential pharmacological activities, illustrating their role in the development of new therapeutic agents (Evgeniy N. Khodot, O. Rakitin, 2022).
Safety and Hazards
properties
IUPAC Name |
5-bromo-2-(chloromethyl)-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO/c9-5-1-2-7-6(3-5)11-8(4-10)12-7/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWONURXPYBVLGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(O2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50557377 | |
Record name | 5-Bromo-2-(chloromethyl)-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50557377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
110704-48-8 | |
Record name | 5-Bromo-2-(chloromethyl)benzoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110704-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-(chloromethyl)-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50557377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-(chloromethyl)-1,3-benzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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